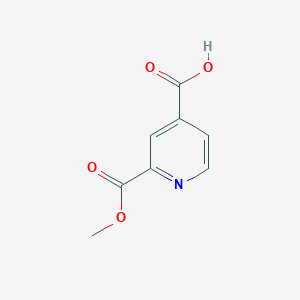
2-(Methoxycarbonyl)isonicotinic acid
Descripción general
Descripción
2-(Methoxycarbonyl)isonicotinic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiopharmaceuticals in Tuberculosis Diagnosis
2-(Methoxycarbonyl)isonicotinic acid has been explored in the synthesis of radiopharmaceuticals, particularly for diagnosing tuberculoma. A study conducted by Somawardhana, Sajjad, and Lambrecht (1991) detailed the radiochemical synthesis of 2−[11C]cyano-isonicotinic acid hydrazide, a compound derived from this compound, emphasizing its potential in differential diagnosis of tuberculoma (Somawardhana, Sajjad, & Lambrecht, 1991).
Schiff Base Compounds Synthesis
Desuo Yang (2007) investigated Schiff base compounds derived from isonicotinic acid, including this compound derivatives. These compounds were characterized for their potential applications in various fields, including pharmaceuticals and materials science (Yang, 2007).
Organocatalysis in Chemical Synthesis
Zolfigol et al. (2013) reported the use of isonicotinic acid, closely related to this compound, as a dual and biological organocatalyst. This study highlights the compound's efficiency in facilitating the synthesis of pyranopyrazoles, demonstrating its application in green and efficient chemical synthesis (Zolfigol et al., 2013).
Electrochemical Studies
The electroreduction mechanisms of isonicotinic acid and its derivatives have been a subject of interest in electrochemistry. Zhenghao and Zhi-bin (1985) conducted studies to understand these mechanisms, which can provide insights into the behavior of related compounds like this compound (Zhenghao & Zhi-bin, 1985).
Semiconductor Materials
Shiqi Wang, Yao Li, and Binbin Wang (2021) synthesized and characterized isonicotinic acid-containing porphyrin compounds, illustrating the potential use of derivatives of this compound in semiconductor materials (Wang, Li, & Wang, 2021).
Methanol Electrooxidation
Norouzi and Norouzi (2012) explored the electrocatalytic oxidation of methanol using modified electrodes supported by poly(isonicotinic acid), which suggests potential applications in energy conversion and storage technologies (Norouzi & Norouzi, 2012).
Mecanismo De Acción
Target of Action
kansasii .
Mode of Action
Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Isoniazid, a related compound, is known to interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Pharmacokinetics
The rate of acetylation varies between individuals, with rapid acetylators acetylating isoniazid 5–6 times more rapidly than slow acetylators .
Result of Action
Isoniazid, a related compound, is known to inhibit the synthesis of mycolic acids, leading to a weakening of the mycobacterial cell wall and making the cells more susceptible to osmotic lysis .
Action Environment
The broad application of suzuki–miyaura coupling, a reaction that may involve organoboron reagents like 2-(methoxycarbonyl)isonicotinic acid, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Análisis Bioquímico
Biochemical Properties
2-(Methoxycarbonyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nicotinic acid derivatives . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, influencing their catalytic activity and, consequently, the metabolic flux.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, toxic or adverse effects can occur, including disruptions in metabolic pathways and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. This compound is also involved in the synthesis and degradation of nicotinic acid derivatives, playing a crucial role in maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution within different cellular compartments can affect its accessibility to target enzymes and proteins, thereby modulating its overall effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules, thereby affecting its biochemical and cellular effects.
Propiedades
IUPAC Name |
2-methoxycarbonylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJOMAYYKSZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595941 | |
| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24195-10-6 | |
| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxycarbonyl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
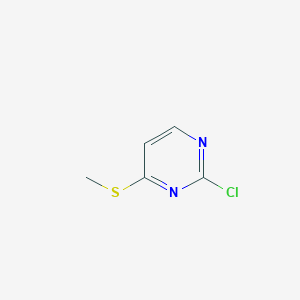


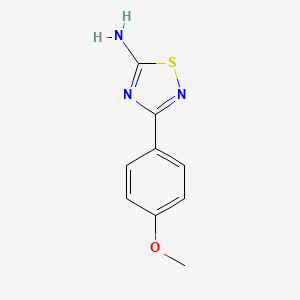


![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)

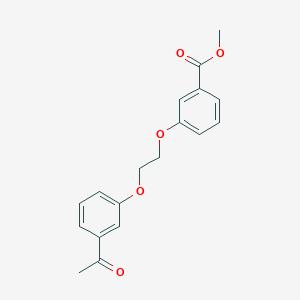
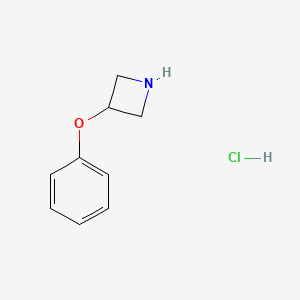
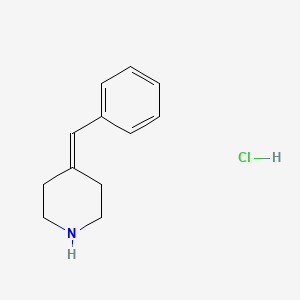
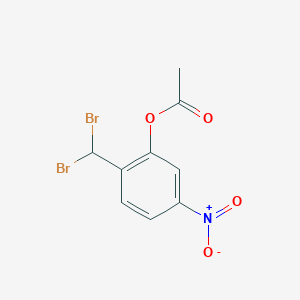
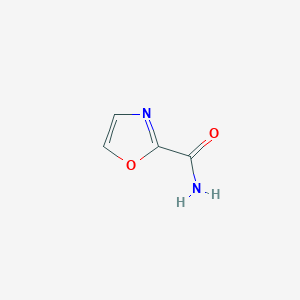
![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)
